molecular formula C7H12N4 B13163603 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine

5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine

Katalognummer: B13163603
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: ANMNOQLHDIHWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry" . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in an aqueous medium. The reaction can be represented as follows:

Cyclopropyl azide+Ethyl alkyneCu(I)This compound\text{Cyclopropyl azide} + \text{Ethyl alkyne} \xrightarrow{\text{Cu(I)}} \text{this compound} Cyclopropyl azide+Ethyl alkyneCu(I)​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific cyclopropyl and ethyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

5-cyclopropyl-1-ethyltriazol-4-amine

InChI

InChI=1S/C7H12N4/c1-2-11-6(5-3-4-5)7(8)9-10-11/h5H,2-4,8H2,1H3

InChI-Schlüssel

ANMNOQLHDIHWDM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(N=N1)N)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.